N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the morpholine group: This step involves the substitution of a leaving group on the pyrimidine ring with morpholine.
Attachment of the benzamide moiety: The benzamide group can be introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Incorporation of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-(trifluoromethyl)aniline
- N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-(trifluoromethyl)phenylacetamide
Uniqueness
N-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its efficacy in various applications.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial chemists alike. Further research and development could unlock new uses and improve our understanding of its properties and mechanisms of action.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-10-16(25-6-8-27-9-7-25)24-15(23-12)11-22-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHWFHGIUKKRAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.